molecular formula C17H12N2 B11866457 2-Methyl-4-phenylquinoline-3-carbonitrile CAS No. 143755-11-7

2-Methyl-4-phenylquinoline-3-carbonitrile

Cat. No.: B11866457
CAS No.: 143755-11-7
M. Wt: 244.29 g/mol
InChI Key: BJUBXHOMZYKVMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetonitrile in the presence of a base can lead to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Methyl-4-phenylquinoline-3-carbonitrile is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological activities. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It can also inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory benefits. The presence of the cyano group enhances its binding affinity to certain biological targets, making it a potent compound for drug development .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Methyl-4-phenylquinoline-3-carbonitrile exhibits unique properties due to the presence of the methyl and phenyl groups. These substitutions influence its chemical reactivity and biological activity. For instance, the phenyl group enhances its hydrophobic interactions with biological targets, while the methyl group can affect its metabolic stability .

Properties

IUPAC Name

2-methyl-4-phenylquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-12-15(11-18)17(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUBXHOMZYKVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358570
Record name 3-Quinolinecarbonitrile, 2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143755-11-7
Record name 3-Quinolinecarbonitrile, 2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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